4-Phenoxyphenylthiourea
Overview
Description
4-Phenoxyphenylthiourea (PTU) is a chemical compound known for its inhibitory properties, particularly against the enzyme phenoloxidase, which is involved in melanization processes. PTU has been studied for its competitive inhibition of the enzymatic oxidation of DOPA by phenoloxidase, with an inhibition constant estimated at 0.21 ± 0.09 µM, indicating a competitive type of inhibition . Although the exact mechanism of PTU's action is not fully understood, its role as an inhibitor makes it a compound of interest in various biochemical and medical research areas.
Synthesis Analysis
The synthesis of PTU-related compounds involves various chemical reactions and methodologies. For instance, the synthesis of metal-free and metallophthalocyanines bearing (4-(methylthio)phenoxy) moieties has been reported, which includes the use of elemental analysis, FTIR, NMR, UV–vis, and MALDI-TOF/MS spectral data for characterization . Another study describes the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Additionally, the synthesis of (4-(trifluoromethylthio)phenoxy) copper(II) phthalocyanine has been achieved, with characterization using various spectroscopic and crystallographic techniques .
Molecular Structure Analysis
The molecular structure of PTU-related compounds is complex and has been elucidated using various analytical techniques. Single-crystal X-ray diffraction confirmed the crystal structure of a related compound, 3-(4-(trifluoromethylthio)phenoxy)phthalonitrile . The molecular conformation of 2-arylseleno-1,3-dithianes has also been analyzed, revealing that the arylseleno moiety adopts an axial orientation in the predominant conformation .
Chemical Reactions Analysis
PTU and its derivatives participate in various chemical reactions. For example, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl as an oxidant has been reported . Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air have been used to synthesize 4-hydroxybiaryl-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of PTU-related compounds have been extensively studied. The solubility, fluorescence, and antioxidant properties of tetrasubstituted metal-free and metallophthalocyanines have been investigated, revealing enhanced solubility in organic solvents and significant antioxidant activities . The electrical conductivities of synthesized monomers and polymers have been measured, and their fluorescence properties have been characterized in various solvents . The surface morphological properties of copper(II) phthalocyanine films have been examined under different conditions, providing insights into their optical and surface properties .
Scientific Research Applications
Enzyme Interaction and Inhibition
- Phenoloxidase, a key enzyme in melanization, is inhibited by Phenylthiourea (PTU), a compound related to 4-Phenoxyphenylthiourea. PTU is a known inhibitor of phenoloxidase, affecting the enzymatic oxidation of DOPA by phenoloxidase. The inhibition type for this reaction is competitive (Ryazanova, Alekseev, & Slepneva, 2012).
Synthesis and Chemical Properties
- Thiourea derivatives, including those structurally similar to 4-Phenoxyphenylthiourea, have been synthesized and characterized for various applications. These derivatives have shown potential in interacting with bacterial cells and demonstrate significant antipathogenic activity, particularly against strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Docking and Computational Analysis
- Hexylresorcinol, a compound structurally related to 4-Phenoxyphenylthiourea, has been assessed through bioinformatic molecular docking for its potential insecticidal activity. This approach can also be applied to similar compounds for predicting interactions with biological systems (Aloui et al., 2022).
Antimicrobial and Antifungal Activity
- Acylthiourea derivatives, similar in structure to 4-Phenoxyphenylthiourea, have been shown to be effective against various bacterial and fungal strains. Their antimicrobial activity varies depending on the type and position of substituents on the thiourea moiety, indicating the potential for tailoring these compounds for specific antimicrobial applications (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Polymer Synthesis and Characterization
- Thiourea-based polymers, which could include 4-Phenoxyphenylthiourea derivatives, have been synthesized and studied for their thermal stability and solubility. These materials, containing phenylthiourea and azo groups, are characterized for potential applications in high-performance materials (Sivadhayanithy, Ravikumar, & Rengaswamy, 2007).
Biological Evaluation and DNA Interaction
- Nitrosubstituted acyl thioureas, related to 4-Phenoxyphenylthiourea, have been evaluated for their biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. DNA interaction studies suggest potential applications in anti-cancer therapies (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Corrosion Inhibition
- Schiff base compounds, which can be structurally related to 4-Phenoxyphenylthiourea, have been studied for their potential as corrosion inhibitors. These studies indicate the potential for such compounds in protecting metal surfaces in corrosive environments (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-phenoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWMEWZRURHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375124 | |
Record name | 4-phenoxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylthiourea | |
CAS RN |
76839-21-9 | |
Record name | 4-phenoxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76839-21-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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